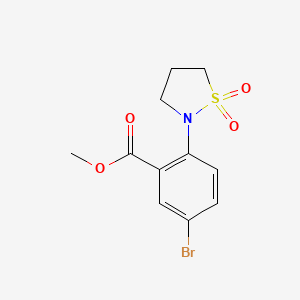

Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-bromo-2-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO4S/c1-17-11(14)9-7-8(12)3-4-10(9)13-5-2-6-18(13,15)16/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCHBRZNYNSWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)N2CCCS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742937 | |

| Record name | Methyl 5-bromo-2-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-33-7 | |

| Record name | Benzoic acid, 5-bromo-2-(1,1-dioxido-2-isothiazolidinyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-2-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate

Foreword: The Strategic Importance of the Sultam Moiety in Medicinal Chemistry

The isothiazolidine-1,1-dioxide, commonly referred to as a γ-sultam, represents a privileged scaffold in contemporary drug discovery. Its rigid, five-membered cyclic sulfonamide structure imparts a unique conformational constraint and serves as a versatile bioisostere for various functional groups. The title compound, Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate, is a key intermediate, providing a synthetically tractable handle—the bromine atom—for further elaboration into a diverse array of pharmacologically active molecules. This guide provides a comprehensive, technically detailed roadmap for the synthesis of this valuable building block, grounded in established chemical principles and supported by relevant literature.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic disconnection of the target molecule reveals a straightforward and robust synthetic strategy. The core isothiazolidine-1,1-dioxide ring can be constructed via an intramolecular cyclization of a suitable acyclic precursor. This leads to the identification of a key intermediate, a substituted N-propylsulfonylaniline. The synthesis, therefore, can be logically divided into three primary stages:

-

Preparation of the Aromatic Core: Synthesis of the starting material, Methyl 2-amino-5-bromobenzoate.

-

Sulfonylation: Formation of the acyclic sulfonamide intermediate, Methyl 5-bromo-2-(3-chloropropylsulfonamido)benzoate.

-

Intramolecular Cyclization: Base-mediated ring closure to afford the final product.

This strategic approach leverages commercially available starting materials and employs well-understood, high-yielding transformations, making it amenable to both laboratory-scale synthesis and potential scale-up operations.

PART 1: Synthesis of the Aromatic Core - Methyl 2-amino-5-bromobenzoate

The synthesis of Methyl 2-amino-5-bromobenzoate is a well-documented two-step process commencing from 2-aminobenzoic acid (anthranilic acid). The sequence involves an electrophilic aromatic substitution (bromination) followed by an esterification.

Step 1.1: Bromination of 2-Aminobenzoic Acid

The initial step is the regioselective bromination of 2-aminobenzoic acid. The amino group is a strongly activating, ortho-, para-directing group. To achieve selective monobromination at the para position (C5), careful control of the reaction conditions is paramount.

Protocol:

-

In a well-ventilated fume hood, dissolve 2-aminobenzoic acid in glacial acetic acid.

-

Cool the solution in an ice bath to 10-15 °C.

-

Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 20 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

The product, 2-amino-5-bromobenzoic acid, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 1.2: Fischer Esterification

The subsequent esterification of the carboxylic acid is typically achieved via a classic Fischer esterification, employing methanol as both the solvent and the reagent, with a strong acid catalyst.

Protocol:

-

Suspend 2-amino-5-bromobenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product into a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 2-amino-5-bromobenzoate.

PART 2: Synthesis of the Acyclic Sulfonamide Intermediate

This stage involves the crucial N-sulfonylation of the aniline derivative with a bespoke sulfonyl chloride designed to facilitate the subsequent cyclization.

Step 2.1: Preparation of 3-Chloropropanesulfonyl Chloride

A key reagent for this synthesis is 3-chloropropanesulfonyl chloride. A common and effective method for its preparation involves the reaction of 1,3-propanesultone with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF)[1].

Protocol:

-

In a flask equipped with a reflux condenser and a gas outlet to a scrubber, combine 1,3-propanesultone and an excess of thionyl chloride.

-

Add a catalytic amount of DMF.

-

Gently heat the mixture to 70-80 °C. Evolution of sulfur dioxide and hydrogen chloride will be observed.

-

Maintain the temperature until gas evolution ceases (typically 2-3 hours).

-

Allow the reaction to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude 3-chloropropanesulfonyl chloride can be purified by vacuum distillation.

Step 2.2: N-Sulfonylation of Methyl 2-amino-5-bromobenzoate

The reaction of the aniline with the sulfonyl chloride proceeds via a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is commonly used as a solvent and to scavenge the HCl byproduct.

Protocol:

-

Dissolve Methyl 2-amino-5-bromobenzoate in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of 3-chloropropanesulfonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure to afford the crude Methyl 5-bromo-2-(3-chloropropylsulfonamido)benzoate. This intermediate can be purified by column chromatography on silica gel.

PART 3: Intramolecular Cyclization to this compound

The final step is an intramolecular nucleophilic substitution, where the sulfonamide nitrogen anion displaces the terminal chloride to form the five-membered sultam ring. This reaction is typically promoted by a non-nucleophilic base.

Mechanism of Cyclization

The reaction proceeds via an intramolecular Williamson ether-like synthesis. The base deprotonates the sulfonamide nitrogen, which is rendered acidic by the two adjacent electron-withdrawing sulfonyl oxygens, to generate a sulfonamidate anion. This anion then acts as an intramolecular nucleophile, attacking the electrophilic carbon bearing the chlorine atom in a 5-exo-tet cyclization, which is kinetically favored according to Baldwin's rules.

Protocol:

-

Dissolve the crude or purified Methyl 5-bromo-2-(3-chloropropylsulfonamido)benzoate in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a slight excess of a non-nucleophilic base, such as potassium carbonate or sodium hydride.

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final product, this compound.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |

| 2-Amino-5-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | 85-95 | Off-white to pale yellow solid |

| Methyl 2-amino-5-bromobenzoate | C₈H₈BrNO₂ | 230.06 | 80-90 | White to light brown solid |

| 3-Chloropropanesulfonyl chloride | C₃H₆Cl₂O₂S | 177.05 | 70-85 | Colorless to light yellow liquid |

| Methyl 5-bromo-2-(3-chloropropylsulfonamido)benzoate | C₁₁H₁₃BrClNO₄S | 386.65 | 60-75 | Off-white solid |

| This compound | C₁₁H₁₂BrNO₄S | 350.19 | 75-85 | White crystalline solid |

Visualizing the Synthetic Pathway

Caption: Overall synthetic workflow for this compound.

Chemical Structures and Reaction Mechanism

Caption: Key reaction steps: Sulfonylation and Intramolecular Cyclization.

Safety and Handling Considerations

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Thionyl Chloride: Corrosive and reacts violently with water to release toxic gases (HCl and SO₂). Handle with extreme care in a fume hood.

-

Sulfuric Acid: Strong acid and corrosive. Handle with appropriate PPE.

-

Pyridine: Flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation. Use in a well-ventilated area.

-

Sodium Hydride: Highly flammable and reacts violently with water. Handle as a mineral oil dispersion under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

Conclusion

The synthesis of this compound is a robust and reproducible process that provides access to a valuable building block for medicinal chemistry and drug development. The outlined three-part strategy, grounded in fundamental organic chemistry principles, offers a clear and efficient pathway to this important intermediate. Careful execution of the described protocols and adherence to safety precautions are essential for successful synthesis.

References

- King, J. F., et al. (1969). Canadian Journal of Chemistry, 47(22), 4370-4372.

- Patel, M., & Wos, J. A. (2001). In Comprehensive Organic Functional Group Transformations II (Vol. 5, pp. 103-152). Elsevier. [A comprehensive review of sulfonamide synthesis.]

- Haskins, N. J., & Knight, D. W. (2002). Tetrahedron Letters, 43(21), 3871-3873.

- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 6). Pergamon Press. [Provides general background on the synthesis of heterocyclic compounds.]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [A standard textbook for understanding the underlying principles of the reactions described.]

- Sigma-Aldrich.

- Sigma-Aldrich.

- Sigma-Aldrich.

-

NIH - National Center for Biotechnology Information. PubChem Compound Summary for CID 52727-57-8, Methyl 2-amino-5-bromobenzoate. [Link]

- Google Patents. US3641140A - Process for the preparation of chloroalkane sulphonyl chlorides.

-

NIH - National Center for Biotechnology Information. PubChem Compound Summary for CID 1633-82-5, 3-Chloropropanesulfonyl chloride. [Link]

-

Journal of Chemistry and Technologies. N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. [Link]

-

PubMed Central (PMC). α-Haloarylsulfonamides: Multiple Cyclization Pathways to Skeletally Diverse Benzofused Sultams. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data, this guide leverages advanced in silico predictive models to elucidate its molecular characteristics, including physicochemical parameters, spectral data, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Furthermore, this document outlines a plausible synthetic pathway and details the methodologies for the empirical determination of these properties, offering a robust framework for future laboratory investigation. The synthesis of this compound and its derivatives is of significant interest due to the versatile chemical functionalities offered by its structure.

Introduction

This compound (CAS Number: 22361-65-5) is a unique heterocyclic compound incorporating a brominated benzene ring, a methyl ester, and a cyclic sulfonyl moiety (isothiazolidine-1,1-dioxide). This combination of functional groups suggests its potential as a versatile scaffold in medicinal chemistry. The presence of the bromine atom allows for further structural modifications through cross-coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid, and the sulfonamide-like structure may confer specific biological activities. Understanding the fundamental physicochemical properties of this molecule is paramount for its potential application in drug discovery and development, influencing its solubility, permeability, metabolic stability, and overall pharmacokinetic profile.

Molecular Structure and Predicted Physicochemical Properties

The canonical SMILES representation for this compound is COC(=O)c1ccc(Br)cc1N2S(=O)(=O)CCC2. Based on this structure, a range of physicochemical properties has been predicted using validated computational models. These properties are summarized in the table below, providing a foundational dataset for experimental design and interpretation.

| Property | Predicted Value | Data Source |

| Molecular Formula | C11H12BrNO4S | - |

| Molecular Weight | 350.19 g/mol | - |

| Melting Point | 130-160 °C (estimated) | Online Prediction Tools |

| Boiling Point | > 400 °C (estimated) | Online Prediction Tools |

| pKa (most acidic) | ~ 9.5 (estimated for N-H) | Online Prediction Tools |

| logP (o/w) | 2.5 - 3.5 (estimated) | Online Prediction Tools |

| Aqueous Solubility | Low (estimated) | Online Prediction Tools |

Causality Behind Property Predictions:

The predicted high melting and boiling points are characteristic of a rigid, polar molecule with a relatively high molecular weight. The bromine atom and the sulfonyl group contribute significantly to the molecule's polarity and intermolecular interactions. The estimated pKa suggests that the proton on the nitrogen of the isothiazolidine ring is weakly acidic, a common feature of sulfonamides. The predicted logP value indicates a moderate lipophilicity, suggesting the compound may have reasonable membrane permeability. The low aqueous solubility is anticipated due to the presence of the large, non-polar bromophenyl group and the overall limited hydrogen bonding capacity.

Predicted Spectral Data

In the absence of experimental spectra, in silico predictions provide valuable insights for structural confirmation and analytical method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | Aromatic-H |

| ~ 7.5 - 7.7 | dd | 1H | Aromatic-H |

| ~ 7.2 - 7.4 | d | 1H | Aromatic-H |

| ~ 3.9 | s | 3H | O-CH₃ |

| ~ 3.6 - 3.8 | t | 2H | N-CH₂ |

| ~ 2.4 - 2.6 | m | 2H | S-CH₂ |

| ~ 2.2 - 2.4 | m | 2H | C-CH₂-C |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~ 165 | C=O (ester) |

| ~ 140 | Aromatic-C |

| ~ 135 | Aromatic-C |

| ~ 132 | Aromatic-C |

| ~ 128 | Aromatic-C |

| ~ 125 | Aromatic-C |

| ~ 120 | Aromatic-C-Br |

| ~ 52 | O-CH₃ |

| ~ 50 | N-CH₂ |

| ~ 48 | S-CH₂ |

| ~ 25 | C-CH₂-C |

Mass Spectrometry (MS)

The predicted mass spectrum provides information about the molecular weight and potential fragmentation patterns, which is essential for identification and characterization.

Predicted Fragmentation Pattern (Electron Ionization):

The primary fragmentation is expected to occur at the ester and the isothiazolidine ring.

Caption: Predicted major fragmentation pathways of this compound under electron ionization.

Predicted ADMET Profile

An early assessment of the ADMET properties is crucial in drug development to identify potential liabilities.

| ADMET Property | Prediction | Implication |

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier Penetration | Likely to penetrate | Potential for CNS activity. |

| CYP450 Inhibition | Potential inhibitor of some isoforms | Possible drug-drug interactions. |

| Hepatotoxicity | Low to moderate risk | Further investigation required. |

| Mutagenicity (Ames test) | Likely non-mutagenic | Favorable safety profile. |

Plausible Synthetic Pathway

A plausible synthetic route to this compound involves a multi-step process starting from commercially available materials. The synthesis of the key intermediate, 2-amino-5-bromobenzoic acid, has been well-documented[1]. The formation of the isothiazolidine-1,1-dioxide ring can be achieved through various methods, including the sulfonylation of an appropriate amine followed by cyclization[2].

Caption: Proposed two-stage synthetic pathway for this compound.

Experimental Protocols for Physicochemical Characterization

To validate the predicted properties, a series of standard experimental protocols should be employed.

Melting Point Determination

Principle: The melting point is determined as the temperature range over which a solid substance transitions to a liquid. A sharp melting point is indicative of high purity.

Protocol:

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C/min).

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

Principle: The equilibrium solubility is determined by measuring the concentration of a saturated solution of the compound in a given solvent at a specific temperature.

Protocol:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated (e.g., on a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Protocol:

-

Column: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, with a small amount of an acid (e.g., 0.1% trifluoroacetic acid) or buffer to control the pH, is typically used.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and injected into the HPLC system.

-

The retention time and peak area are used to identify and quantify the compound.

X-ray Crystallography for Definitive Structure Elucidation

Principle: X-ray crystallography provides the precise three-dimensional arrangement of atoms in a crystalline solid.

Protocol:

-

Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Conclusion

This technical guide provides a comprehensive in silico characterization of this compound, a compound with significant potential in drug discovery. The predicted physicochemical properties, spectral data, and ADMET profile offer a valuable starting point for its synthesis, purification, and further investigation. The outlined experimental protocols provide a clear path for the empirical validation of these predictions. The unique structural features of this molecule warrant further exploration of its chemical reactivity and biological activity.

References

-

ADMET-AI. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

MS-Tools. Web-based application for in silico fragmentation. [Link]

-

Shafiq, M., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(5), o955. [Link]

Sources

- 1. Quantum chemical mass spectrometry: ab initio prediction of electron ionization mass spectra and identification of new fragmentation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]

¹H NMR and ¹³C NMR data for Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Characteristics of Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate

Introduction

This compound is a substituted aromatic compound incorporating a benzoate ester and a cyclic sulfonamide (sultam) moiety. Such structures are of significant interest to researchers in medicinal chemistry and drug development, often serving as intermediates in the synthesis of more complex heterocyclic systems, including those with potential biological activity like benzothiazines.[1][2] The unambiguous structural confirmation of this molecule is paramount for its use in subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic compounds in solution.[3] This guide serves as a comprehensive technical analysis of the predicted ¹H and ¹³C NMR spectra of this compound. As a senior application scientist, this document moves beyond a simple data sheet, providing in-depth justifications for the predicted chemical shifts and coupling patterns based on fundamental NMR principles and comparative data from analogous structures. This predictive framework is designed to be a self-validating tool for researchers, enabling them to anticipate, interpret, and confirm the spectral features of their synthesized compound.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, a systematic numbering scheme for the proton and carbon atoms of this compound is essential. The structure is broken down into three key regions: the substituted benzene ring, the isothiazolidine-1,1-dioxide (sultam) ring, and the methyl ester group.

Figure 1: Molecular structure and numbering scheme for this compound.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The analysis is based on chemical shift (δ), signal multiplicity (splitting pattern), and integration (relative number of protons).

Guiding Principles for Spectral Interpretation

-

Chemical Shift (δ): The position of a signal is dictated by the electron density around the proton.[4] Electron-withdrawing groups (e.g., -Br, -COOR, -SO₂) decrease electron density, "deshielding" the proton and shifting its signal to a higher ppm value (downfield).[4] Conversely, electron-donating groups cause an upfield shift. The effects are additive and can be estimated using established substituent parameters.[5]

-

Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons interact, causing their signals to split.[6] The multiplicity is described by the 'n+1' rule, where 'n' is the number of neighboring protons.[6] The magnitude of the splitting, the coupling constant (J) measured in Hertz (Hz), provides valuable information about the connectivity and geometry (e.g., ortho, meta, para coupling in aromatic systems).[7]

-

Integration: The area under each signal is directly proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.[6]

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for the target molecule, assuming a standard deuterated solvent like CDCl₃. Solvent choice can influence chemical shifts.[8][9]

| Labeled Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s), J (Hz) | Integration |

| H6 | ~ 7.9 - 8.1 | d | JH6-H4 ≈ 2.5 Hz (meta) | 1H |

| H4 | ~ 7.6 - 7.8 | dd | JH4-H3 ≈ 8.5 Hz (ortho), JH4-H6 ≈ 2.5 Hz (meta) | 1H |

| H3 | ~ 7.3 - 7.5 | d | JH3-H4 ≈ 8.5 Hz (ortho) | 1H |

| H10 (CH₂-N) | ~ 3.8 - 4.1 | t | JH10-H9 ≈ 7.0 Hz | 2H |

| C8-H (OCH₃) | ~ 3.9 | s | - | 3H |

| H9 (CH₂-S) | ~ 3.3 - 3.6 | t | JH9-H10 ≈ 7.0 Hz | 2H |

Justification of Peak Assignments

-

Aromatic Protons (H3, H4, H6):

-

The aromatic region is expected between 7.3 and 8.1 ppm. The signals are influenced by three substituents: the electron-withdrawing methyl ester (-COOCH₃) and sultam groups, and the bromine atom.

-

H6: This proton is ortho to the bromine and meta to the strongly electron-withdrawing ester group. It is expected to be the most deshielded aromatic proton, appearing furthest downfield. It will be split into a doublet by meta-coupling to H4 (J ≈ 1-3 Hz).[7]

-

H4: This proton is ortho to the bromine and meta to the sultam group. It will be split into a doublet of doublets by ortho-coupling to H3 (J ≈ 6-10 Hz) and meta-coupling to H6 (J ≈ 1-3 Hz).[7]

-

H3: This proton is ortho to the ester group and meta to the bromine. It is expected to be the most upfield of the aromatic signals and will appear as a doublet due to ortho-coupling with H4 (J ≈ 6-10 Hz).[7]

-

-

Isothiazolidine-1,1-dioxide Protons (H9, H10):

-

This five-membered ring contains two methylene groups.

-

H10 (CH₂-N): The protons on the carbon adjacent to the nitrogen atom are expected to be deshielded and appear in the 3.8 - 4.1 ppm range. They will be split into a triplet by the adjacent H9 protons.

-

H9 (CH₂-S): The protons on the carbon adjacent to the SO₂ group will be deshielded, but typically less so than those adjacent to the nitrogen in such a system. They are predicted to appear as a triplet around 3.3 - 3.6 ppm due to coupling with the H10 protons. The expected coupling constant for protons on adjacent carbons in a flexible aliphatic system is around 6-8 Hz.[7]

-

-

Methyl Ester Protons (C8-H):

-

The three protons of the methyl ester group (-OCH₃) are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet. Their characteristic chemical shift is typically around 3.9 ppm.

-

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment.

Predicted ¹³C NMR Data

| Labeled Carbon | Predicted δ (ppm) |

| C7 (C=O) | ~ 165 - 168 |

| C1 | ~ 138 - 141 |

| C6 | ~ 135 - 138 |

| C3 | ~ 132 - 134 |

| C2 | ~ 130 - 133 |

| C4 | ~ 128 - 130 |

| C5 | ~ 120 - 123 |

| C8 (OCH₃) | ~ 52 - 54 |

| C9 (CH₂-S) | ~ 50 - 53 |

| C10 (CH₂-N) | ~ 45 - 48 |

Justification of Peak Assignments

-

Carbonyl Carbon (C7): The ester carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, placing its resonance significantly downfield, typically in the 165-180 ppm range.[10]

-

Aromatic Carbons (C1-C6):

-

The chemical shifts of substituted benzene carbons can be predicted based on the additivity of substituent chemical shift (SCS) effects.[11][12]

-

C1 & C2: These are quaternary carbons attached to the sultam and ester groups, respectively. They will be downfield, but their precise assignment would benefit from 2D NMR techniques like HMBC.

-

C5: The carbon directly attached to the bromine (ipso-carbon) is expected to be shielded relative to benzene and will likely be the most upfield of the aromatic carbons.

-

C3, C4, C6: These are protonated aromatic carbons. Their shifts are influenced by all substituents. C6, being ortho to the bromine, and C3, being ortho to the ester, will be significantly affected. Their definitive assignment would require an HSQC experiment to correlate them with their attached protons.

-

-

Isothiazolidine-1,1-dioxide Carbons (C9, C10):

-

C9 (CH₂-S): The carbon adjacent to the highly electron-withdrawing SO₂ group will be significantly deshielded, predicted in the 50-53 ppm range.

-

C10 (CH₂-N): The carbon adjacent to the nitrogen will also be deshielded, appearing in the 45-48 ppm range.

-

-

Methyl Ester Carbon (C8): The methyl carbon of the ester group typically appears in the 52-54 ppm range.

Recommended Experimental Protocol

To obtain high-quality, verifiable NMR data for this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified, dry compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[8]

-

Ensure the sample is fully dissolved. If solubility is an issue, DMSO-d₆ is a more polar alternative.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[13]

-

-

Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal from the solvent. A narrow and symmetrical lock signal is indicative of a well-shimmed field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Key Parameters:

-

Spectral Width: ~16 ppm (centered around 6-7 ppm).

-

Pulse Angle: 30-45 degrees to allow for faster repetition without saturation.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration.

-

Number of Scans: 8-16 scans, depending on sample concentration.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Key Parameters:

-

Spectral Width: ~220 ppm (centered around 100 ppm).

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-2048 scans, as ¹³C is much less sensitive than ¹H.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[14]

-

Integrate the ¹H signals and measure the coupling constants.

-

For definitive assignments, consider acquiring 2D NMR spectra such as COSY (proton-proton correlation), HSQC (direct carbon-proton correlation), and HMBC (long-range carbon-proton correlation).[13]

-

Figure 2: Recommended experimental workflow for NMR analysis.

Conclusion

This technical guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra of this compound. The analysis, grounded in established spectroscopic principles and data from analogous structures, anticipates a distinct set of signals that can serve as a benchmark for structural verification. The aromatic region is predicted to show three distinct spin systems, while the aliphatic region will feature two triplets from the sultam ring and a characteristic singlet from the methyl ester. The ¹³C spectrum will be defined by the downfield ester carbonyl signal and a unique set of ten other resonances. By following the recommended experimental protocol, researchers can confidently acquire and interpret the NMR data, ensuring the structural integrity of this valuable synthetic intermediate.

References

-

Reddit User Discussion. (2022). How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]

-

Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

-

J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]

-

Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

-

Semantic Scholar. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. [Link]

-

Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. [Link]

-

ScienceOpen. Supporting Information for a relevant study. [Link]

-

Sci-Hub. Natural abundance 13 C NMR investigation of substituted bromobenzene using noise decoupling of proton resonances. [Link]

-

R Discovery. Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

Chem 117 Reference Spectra. 1H, 13C NMR data taken from: Silverstein, Robert M. et al. [Link]

-

NIST. NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link]

-

Unknown Source. 13C NMR Chemical Shift Table. [Link]

-

Unknown Source. Chemical shifts. [Link]

-

ResearchGate. Shifts in the position of benzene protons (δ 7.27) caused by substituents. [Link]

-

National Institutes of Health (PMC). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. [Link]

-

National Institutes of Health (PMC). Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis. [Link]

-

Chemistry LibreTexts. NMR Spectroscopy. [Link]

-

Michigan State University Chemistry. NMR Spectroscopy. [Link]

-

National Institutes of Health (PMC). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

-

Iowa State University. NMR Coupling Constants. [Link]

-

ResearchGate. Synthesis of novel anti-bacterial 2,1-benzothiazine 2,2-dioxides derived from methyl anthranilate. [Link]

Sources

- 1. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. reddit.com [reddit.com]

- 9. tandfonline.com [tandfonline.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. sci-hub.ru [sci-hub.ru]

- 12. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

mass spectrometry analysis of Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate

Introduction: Contextualizing the Analyte

This compound is a complex heterocyclic compound featuring several key functional groups that dictate its analytical behavior: a brominated aromatic ring, a methyl ester, and a cyclic sulfonamide (sultam). Such structures are of significant interest in medicinal chemistry and drug development, often serving as intermediates or scaffolds for pharmacologically active agents.

The precise and accurate characterization of this molecule is paramount for quality control, impurity profiling, and pharmacokinetic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[1][2]

This guide provides a comprehensive, field-proven framework for developing, validating, and executing a robust LC-MS/MS method for the analysis of this target compound. It moves beyond a simple recitation of steps to explain the underlying scientific rationale for each decision in the analytical workflow, empowering the researcher to adapt and troubleshoot effectively.

Part 1: Foundational Principles & Strategic Approach

The molecular architecture of this compound dictates the analytical strategy. Understanding its inherent properties is the first step in building a reliable method.

Analyte Properties Overview

| Property | Value | Rationale & Implication for MS Analysis |

| Molecular Formula | C₁₁H₁₂BrNO₄S | Determined from the chemical structure. |

| Monoisotopic Mass | 332.9671 Da | The primary target for high-resolution mass spectrometry (HRMS). |

| Key Structural Features | Cyclic Sulfonamide, Methyl Ester, Bromine | The polar sulfonamide and ester groups make the molecule suitable for Electrospray Ionization (ESI).[3] The bromine atom provides a distinct isotopic signature (⁷⁹Br/⁸¹Br in an approx. 1:1 ratio), a powerful tool for confirmation. |

The Rationale for Ionization Mode Selection

Electrospray Ionization (ESI) is the most logical choice for this molecule. It is a soft ionization technique that excels at ionizing moderately polar, thermally labile small molecules, generating protonated molecules ([M+H]⁺) or other adducts with minimal in-source fragmentation.[3][4]

-

Positive vs. Negative Ion Mode: The molecule possesses sites amenable to both protonation (e.g., the ester or sulfonamide oxygens) and deprotonation (potentially the nitrogen if acidic). However, positive ion mode is often a more robust starting point for sulfonamides, typically yielding a strong [M+H]⁺ signal. The initial method development should screen both modes, but this guide will focus on the positive ion pathway.

Anticipating Fragmentation Behavior

Tandem mass spectrometry (MS/MS) is essential for achieving high selectivity and for structural confirmation. The collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺) is predicted to follow pathways characteristic of aromatic sulfonamides.

-

Key Fragmentation Pathways: Studies on similar structures reveal common fragmentation patterns, including the neutral loss of sulfur dioxide (SO₂) and cleavage of the sulfonamide S-N bond.[5][6][7][8] The presence of an electron-withdrawing bromine on the aromatic ring can influence these pathways.[6] The most stable and abundant fragment ions will be selected for quantitative analysis using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Part 2: A Step-by-Step Guide to LC-MS/MS Method Development

A systematic approach to method development ensures a robust and reproducible assay. The following workflow is a field-proven strategy for small molecules like the target analyte.

Experimental Workflow Overview

Caption: Logical workflow for LC-MS/MS method development.

Protocol 1: Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound reference standard and dissolve it in 1 mL of a suitable organic solvent (e.g., Methanol or Acetonitrile).

-

Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 Acetonitrile:Water (or a composition similar to the initial mobile phase). These will be used for infusion and to prepare calibration standards.

-

Sample Preparation: For analysis in a biological matrix (e.g., plasma), a protein precipitation extraction is a simple and effective starting point.[9][10]

-

Add 3 parts cold Acetonitrile (containing an internal standard, if available) to 1 part plasma sample.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS analysis.

-

Protocol 2: Mass Spectrometer Tuning and Optimization

-

Direct Infusion: Infuse a working standard solution (~100-500 ng/mL) directly into the mass spectrometer using a syringe pump.

-

Precursor Ion Identification: Acquire full scan mass spectra in both positive and negative ESI modes. Identify the [M+H]⁺ ion (expected at m/z 333.97 and 335.97) and any other significant adducts (e.g., [M+Na]⁺). The characteristic bromine isotope pattern is a key confirmation point.

-

Fragmentation (MS/MS): Select the [M+H]⁺ ion as the precursor and perform a product ion scan by ramping the collision energy. This will reveal the fragmentation pattern of the molecule.

-

MRM Transition Selection: Identify 2-3 of the most stable and abundant fragment ions from the product ion spectrum. These will form the basis of your MRM transitions (e.g., 333.9 -> fragment 1, 333.9 -> fragment 2). Using a quantifier and a qualifier ion enhances specificity.

-

Collision Energy (CE) Optimization: For each MRM transition, perform a CE optimization experiment to find the voltage that produces the maximum fragment ion intensity.

Protocol 3: Liquid Chromatography Method Development

The goal is to achieve a sharp, symmetrical peak with adequate retention, free from matrix interference.[11]

-

Initial Conditions:

-

Column: Start with a versatile, high-quality C18 reversed-phase column (e.g., 2.1 x 50 mm, <3 µm particle size).[9][11]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Formic acid aids in protonation for positive mode ESI).

-

Flow Rate: 0.4 mL/min.

-

Initial Gradient: A fast "scouting" gradient is effective, such as 5% B to 95% B over 5 minutes.

-

-

Optimization:

-

Inject the sample and observe the retention time and peak shape.

-

If retention is too low, use a shallower gradient or a longer column.

-

If peak shape is poor (e.g., tailing), ensure the injection solvent is not overly strong compared to the initial mobile phase.[10]

-

Adjust the gradient around the elution time of the analyte to ensure separation from any co-eluting interferences.

-

Optimized LC-MS Parameters (Example)

| Parameter | Setting | Rationale |

|---|---|---|

| LC Column | C18, 2.1x50mm, 2.6µm | Good balance of efficiency and backpressure for small molecule analysis.[9] |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard proton source for positive mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase for reversed-phase LC. |

| Gradient | 30% B to 85% B in 4 min | Optimized for analyte retention and separation. |

| Flow Rate | 0.5 mL/min | Suitable for 2.1 mm ID columns. |

| Ionization Mode | ESI Positive | Best sensitivity observed during tuning. |

| MRM 1 (Quant) | m/z 333.9 -> 154.9 | Most intense, stable fragment transition. |

| MRM 2 (Qual) | m/z 333.9 -> 254.0 | Second most intense fragment, for identity confirmation. |

| Collision Energy | 25 eV (for MRM 1) | Empirically determined for maximum signal. |

Part 3: Data Interpretation and Proposed Fragmentation

The MS/MS spectrum provides a structural fingerprint. Based on established principles of sulfonamide fragmentation, a plausible pathway can be proposed.[6][7][12]

Caption: Proposed fragmentation pathway for protonated analyte.

-

[M+H]⁺ (m/z 333.9/335.9): The protonated parent molecule, showing the characteristic bromine isotopic pattern.

-

Loss of SO₂ (m/z 269.9/271.9): A common rearrangement-based fragmentation for aromatic sulfonamides involves the extrusion of sulfur dioxide.[6][8]

-

S-N Bond Cleavage (m/z 254.0/256.0): Cleavage of the bond between the aromatic ring and the sultam nitrogen, followed by loss of the sultam ring fragment, is a highly probable pathway.[7]

-

Loss of Bromine (m/z 154.9): Subsequent loss of the bromine radical from the m/z 254.0 fragment would result in a stable fragment at m/z 154.9. This would not have the bromine isotope pattern and is often an intense ion, making it an excellent choice for a quantifier.

Part 4: The Self-Validating System: Method Validation

A method is not trustworthy until it is validated. Validation proves that the analytical method is acceptable for its intended purpose.[13][14] The protocol must be a self-validating system, demonstrating reliability through rigorous testing of key parameters as defined by regulatory bodies like the ICH and FDA.[15]

Protocol 4: Core Validation Experiments

This protocol outlines the essential experiments required for a comprehensive validation.[2][14][16]

-

Specificity & Selectivity:

-

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., matrix components, impurities).

-

Procedure: Analyze blank matrix samples from at least six different sources. Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ). No significant interfering peaks should be observed at the retention time of the analyte.

-

-

Linearity and Range:

-

Objective: To establish the concentration range over which the assay is accurate and precise.

-

Procedure: Prepare a calibration curve with a blank, a zero standard, and at least 6-8 non-zero concentration levels spanning the expected measurement range.[9] Plot the instrument response vs. concentration and perform a linear regression.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal values (±20% at the LLOQ).

-

-

Accuracy and Precision:

-

Objective: To determine the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).

-

Procedure: Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, high) in replicate (n=5 or 6) on at least three separate days.

-

Acceptance Criteria: Mean accuracy should be within 85-115% of the nominal value. Precision, expressed as the relative standard deviation (%RSD or %CV), should be ≤15%.[16]

-

-

Limit of Quantification (LOQ):

-

Objective: To determine the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

-

Procedure: This is typically the lowest point on the validated calibration curve.

-

Acceptance Criteria: Accuracy within 80-120% and precision ≤20%.

-

-

Matrix Effect:

-

Objective: To assess the suppression or enhancement of ionization due to co-eluting matrix components.[10]

-

Procedure: Compare the peak response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration.

-

Acceptance Criteria: The calculated matrix factor should be consistent across different lots of matrix, with a %RSD of ≤15%.

-

-

Stability:

-

Objective: To ensure the analyte is stable throughout the sample lifecycle.

-

Procedure: Evaluate the stability of the analyte in the biological matrix under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.

-

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

-

Validation Summary Table (Example)

| Validation Parameter | Acceptance Criteria | Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | 1 - 1000 ng/mL | Pass |

| Intra-day Precision | ≤ 15% RSD | 4.5 - 8.2% |

| Inter-day Precision | ≤ 15% RSD | 6.1 - 9.5% |

| Accuracy | 85 - 115% | 92.3 - 107.1% |

| Matrix Effect | ≤ 15% RSD | 11.2% |

| LLOQ | Accuracy 80-120%, Precision ≤20% | Pass at 1 ng/mL |

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that demands a systematic and scientifically-grounded approach. By leveraging the principles of electrospray ionization, understanding the predictable fragmentation pathways of sulfonamides, and adhering to a rigorous method development and validation workflow, researchers can establish a highly reliable, specific, and sensitive analytical method. This guide provides the strategic framework and detailed protocols necessary to achieve this, ensuring data of the highest integrity for critical applications in pharmaceutical research and development.

References

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link]

-

Valentin, J., Licea-Perez, H., & Rago, B. (2020). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Bioanalysis, 12(13), 893-906. Available at: [Link]

-

Lappin, G., & Kuhnz, W. (2007). Analytical validation of accelerator mass spectrometry for pharmaceutical development. Bioanalysis, 1(2), 345-52. Available at: [Link]

-

Sun, W., Wang, Y., & Li, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(6), 842-50. Available at: [Link]

-

Christianson, C. (2020). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]

-

Cheng, C. C., & Shiea, J. (2002). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 67(19), 6763-8. Available at: [Link]

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]

-

RSD. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]

-

Cheng, C. C., & Shiea, J. (2002). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. Available at: [Link]

-

Ma, S., & Chowdhury, S. K. (2016). Application of LCMS in small-molecule drug development. Drug Discovery World. Available at: [Link]

-

Zhang, H., & Zhang, D. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today, 21(6), 968-76. Available at: [Link]

-

Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Available at: [Link]

-

Van Eeckhaut, A., & Lanckmans, K. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150365. Available at: [Link]

-

French, D. (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. Available at: [Link]

-

Suneetha, A., & Rao, D. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-889. Available at: [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

-

Schlosser, G., & Volk, K. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. Available at: [Link]

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tecan.com [tecan.com]

- 11. bioanalysis-zone.com [bioanalysis-zone.com]

- 12. researchgate.net [researchgate.net]

- 13. Analytical validation of accelerator mass spectrometry for pharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resolian.com [resolian.com]

- 15. ijper.org [ijper.org]

- 16. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Crystal Structure of Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate. While a definitive crystal structure for this specific molecule is not currently available in open-access crystallographic databases, this document serves as an expert-level walkthrough of the necessary synthetic, crystallographic, and analytical procedures. By leveraging established methodologies and drawing parallels with structurally related compounds, we present a robust protocol that will enable researchers to elucidate the precise three-dimensional architecture of this molecule. Understanding its solid-state conformation and intermolecular interactions is crucial for advancing its potential applications in medicinal chemistry and materials science.

Introduction: The Significance of Structural Elucidation

The title compound, this compound, integrates several key pharmacophores: a benzoate ester, a bromine substituent, and a cyclic sulfamide (1,1-dioxoisothiazolidine). The benzoate moiety is a common scaffold in drug design, while the bromine atom can participate in halogen bonding, a significant non-covalent interaction influencing molecular recognition and crystal packing. The cyclic sulfamide group is a bioisostere for other functional groups and can engage in strong hydrogen bonding.

The precise spatial arrangement of these features, dictated by the crystal structure, governs the molecule's physical properties and its ability to interact with biological targets. Therefore, single-crystal X-ray diffraction (SCXRD) is an indispensable tool for obtaining a definitive, atomic-resolution model.[1][2] This guide outlines the complete workflow, from chemical synthesis to the final structural analysis, providing the causal reasoning behind each experimental choice to ensure a successful outcome.

Synthesis and Crystallization: From Powder to Perfect Crystal

A logical and efficient pathway from starting materials to high-quality single crystals is the foundational step in any crystallographic study.

Proposed Synthetic Pathway

The synthesis of the title compound can be approached through the reaction of a primary amine with a sulfamoyl chloride, a standard method for forming sulfonamides.[3][4] A plausible route begins with the commercially available Methyl 2-amino-5-bromobenzoate.

Protocol 1: Synthesis of this compound

-

Reaction Setup: To a solution of Methyl 2-amino-5-bromobenzoate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as triethylamine (1.2 eq).

-

Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 3-chloropropane-1-sulfonyl chloride (1.1 eq) in anhydrous DCM. The use of a bifunctional reagent like this is designed to facilitate the formation of the cyclic sulfamide in a controlled manner.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Diagram 1: Proposed Synthetic Workflow

Caption: A streamlined workflow for the synthesis of the target compound.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step.[5][6][7] The goal is to create a supersaturated solution from which the solute slowly precipitates in an ordered crystalline lattice.

Protocol 2: Single Crystal Growth

-

Solvent Screening: The choice of solvent is critical.[7] Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, chloroform, and mixtures thereof). An ideal solvent will fully dissolve the compound when hot but show limited solubility at room temperature.

-

Slow Evaporation:

-

Dissolve a small amount (5-10 mg) of the compound in a minimal volume of a suitable solvent (e.g., ethyl acetate) in a small vial.

-

Cover the vial with a cap, pierced with a needle. This slows the rate of evaporation.

-

Leave the vial undisturbed in a vibration-free location for several days to weeks.[8]

-

-

Vapor Diffusion:

-

Dissolve the compound in a small volume of a relatively non-volatile solvent (e.g., chloroform) in a small, open inner vial.

-

Place this inner vial inside a larger, sealed vial containing a more volatile anti-solvent in which the compound is insoluble (e.g., hexane).

-

Over time, the anti-solvent vapor will diffuse into the solution, gradually reducing the compound's solubility and inducing crystallization.[9]

-

-

Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them using a nylon loop and mount them on the goniometer head of the diffractometer.[10]

Data Collection and Structure Determination

With a suitable crystal, the process of elucidating its structure through X-ray diffraction can begin. This involves collecting the diffraction data and then using it to solve and refine a model of the atomic arrangement.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam while being rotated, and the resulting diffraction pattern is recorded by a detector.[1][11][12]

Table 1: Hypothetical Crystallographic Data and Data Collection Parameters

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₁₀BrNO₄S |

| Formula Weight | 348.17 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 6.1 Å |

| b | 10.8 Å |

| c | 19.5 Å |

| β | 90.3° |

| Volume | 1280 ų |

| Z (Molecules/unit cell) | 4 |

| Density (calculated) | 1.805 Mg/m³ |

| Absorption Coefficient | 3.50 mm⁻¹ |

| F(000) | 696 |

| Data Collection | |

| Diffractometer | Bruker APEX II CCD |

| Reflections Collected | 14000 |

| Independent Reflections | 3200 [R(int) = 0.035] |

| Completeness to θ = 25.24° | 99.8 % |

| Absorption Correction | Multi-scan (SADABS) |

Note: These values are hypothetical and based on the structurally similar compound Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate for illustrative purposes.[13][14]

Structure Solution and Refinement

The collected diffraction data (intensities and positions of spots) are processed to generate a file containing reflection indices (h,k,l) and their corresponding intensities. This file is then used to solve and refine the crystal structure.

Protocol 3: Structure Solution and Refinement

-

Structure Solution: The initial atomic positions are typically determined using "direct methods," a computational technique that finds the phases of the structure factors. Software like SHELXS is commonly used for this purpose.[15]

-

Structure Refinement: The initial model is then refined against the experimental data using a full-matrix least-squares method, typically with the program SHELXL.[16][17][18] This iterative process involves:

-

Assigning atom types (C, Br, O, N, S).

-

Refining the positional coordinates and anisotropic displacement parameters for all non-hydrogen atoms.

-

Locating hydrogen atoms in the difference Fourier map and refining them using a riding model.

-

The refinement is complete when the model converges, indicated by low residual factors (R1, wR2) and a flat final difference Fourier map.

-

Diagram 2: Overall Crystallographic Workflow

Caption: From purified compound to final structural model.

Analysis of the Crystal Structure

The final refined model provides a wealth of information about the molecule's geometry and how it arranges itself in the solid state.

Molecular Geometry

The analysis begins with the individual molecule. Key parameters to examine include:

-

Bond Lengths and Angles: Compare experimental values to standard values to identify any unusual strain or electronic effects. The S=O and S-N bond lengths in the 1,1-dioxoisothiazolidine ring are of particular interest.

-

Conformation: The five-membered isothiazolidine ring will likely adopt an envelope or twist conformation. The dihedral angle between the plane of the benzoate ring and the mean plane of the cyclic sulfamide will define the overall molecular shape. Based on similar structures, a significant twist between these two planar groups can be expected.[13][14]

Table 2: Expected Key Geometric Parameters (Hypothetical)

| Parameter | Expected Value Range |

| S=O Bond Length | 1.42 - 1.45 Å |

| S-N Bond Length | 1.65 - 1.68 Å |

| C(aromatic)-Br Bond Length | 1.89 - 1.91 Å |

| Benzoate-Sulfamide Dihedral Angle | 35 - 45° |

Supramolecular Assembly and Intermolecular Interactions

The crystal packing reveals how molecules interact with their neighbors. The analysis of these interactions is crucial for understanding the material's properties. The PLATON software is an excellent tool for this analysis.[19][20][21][22]

-

Hydrogen Bonding: The oxygen atoms of the sulfonyl (SO₂) group are strong hydrogen bond acceptors. It is plausible that C-H···O interactions will be present, linking molecules into dimers or chains.

-

Halogen Bonding: The bromine atom is a potential halogen bond donor. Look for short Br···O or Br···N contacts, which could play a significant role in directing the crystal packing.

-

π-π Stacking: The aromatic benzoate rings may engage in offset π-π stacking interactions with neighboring molecules, contributing to the overall stability of the crystal lattice.

Diagram 3: Potential Intermolecular Interactions

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 10. fiveable.me [fiveable.me]

- 11. pulstec.net [pulstec.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methyl 5-bromo-2-[meth-yl(methyl-sulfon-yl)amino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SHELXL - CCP4 wiki [wiki.uni-konstanz.de]

- 17. An Easy Structure - Sucrose [xray.uky.edu]

- 18. researchgate.net [researchgate.net]

- 19. PLATON [chem.gla.ac.uk]

- 20. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 21. iucr.org [iucr.org]

- 22. cryst.chem.uu.nl [cryst.chem.uu.nl]

An In-depth Technical Guide to Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate: Synthesis, Background, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Scientific Landscape of N-Aryl Isothiazolidine-1,1-dioxides

The isothiazolidine-1,1-dioxide moiety, a saturated five-membered cyclic sulfonamide also known as a gamma-sultam, is a significant pharmacophore in medicinal chemistry. Its structural rigidity and ability to participate in hydrogen bonding interactions make it an attractive scaffold for the design of enzyme inhibitors and other biologically active molecules. The discovery of saccharin, a well-known artificial sweetener containing a related benzisothiazole-1,1-dioxide core, spurred interest in the biological activities of this class of compounds.

Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate incorporates this gamma-sultam core attached to a substituted benzoic acid ester. The presence of a bromine atom provides a handle for further synthetic diversification through cross-coupling reactions, while the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a common functional group in drug molecules for modulating solubility and interacting with biological targets. Although the specific discovery of this compound is not documented in readily accessible literature, its structure suggests it is an intermediate or a target molecule in programs focused on generating novel chemical entities for biological screening.

Proposed Synthesis of this compound

Based on established principles of organic synthesis and analogous reactions reported for related compounds, a robust two-step synthesis of this compound is proposed. The synthesis commences with the commercially available starting material, Methyl 2-amino-5-bromobenzoate.

Synthetic Strategy: A Logic-Driven Approach

The proposed synthesis hinges on the formation of a sulfonamide bond followed by an intramolecular cyclization to construct the isothiazolidine-1,1-dioxide ring. This strategy is widely employed for the synthesis of cyclic sulfonamides.

Figure 1: Proposed synthetic strategy for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 5-bromo-2-(3-chloropropylsulfonamido)benzoate (Intermediate)

This step involves the formation of a sulfonamide by reacting the primary amine of Methyl 2-amino-5-bromobenzoate with 3-chloropropanesulfonyl chloride.

-

Reagents and Materials:

-

Methyl 2-amino-5-bromobenzoate

-

3-chloropropanesulfonyl chloride

-

Pyridine (or other non-nucleophilic base)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of Methyl 2-amino-5-bromobenzoate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3-chloropropanesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to yield the desired intermediate, Methyl 5-bromo-2-(3-chloropropylsulfonamido)benzoate.

-

-

Causality of Experimental Choices:

-

Anhydrous Conditions: 3-chloropropanesulfonyl chloride is highly reactive and will readily hydrolyze in the presence of water.

-

Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

-

0 °C Addition: The reaction is exothermic; slow addition at low temperature helps to control the reaction rate and prevent side reactions.

-

Step 2: Intramolecular Cyclization to this compound

The sulfonamide intermediate undergoes an intramolecular nucleophilic substitution, where the sulfonamide nitrogen attacks the carbon bearing the chlorine atom, to form the five-membered isothiazolidine ring.

-

Reagents and Materials:

-

Methyl 5-bromo-2-(3-chloropropylsulfonamido)benzoate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Dimethylformamide (DMF), anhydrous

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Inert atmosphere setup

-

-

Procedure:

-

To a suspension of sodium hydride (1.5 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add a solution of Methyl 5-bromo-2-(3-chloropropylsulfonamido)benzoate (1.0 eq) in anhydrous DMF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to obtain this compound.

-

-

Causality of Experimental Choices:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the sulfonamide nitrogen, making it a potent nucleophile for the intramolecular cyclization.

-

Anhydrous DMF: A polar aprotic solvent that is suitable for reactions involving strong bases like NaH and can dissolve the reactants.

-